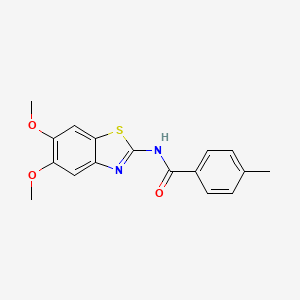

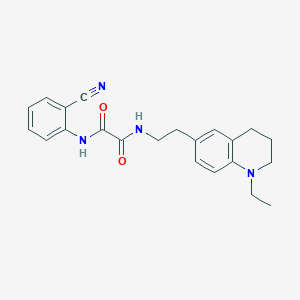

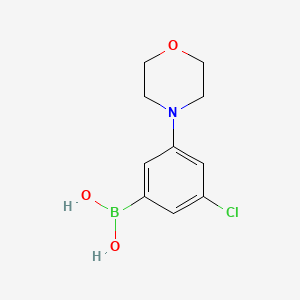

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is "N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine" . It has a molecular weight of 282.32 and is a solid in physical form .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine” include a molecular weight of 282.32 . It is a solid in physical form .Scientific Research Applications

Anti-Breast Cancer Agent

The benzothiazole nucleus, which is a part of the compound, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids, including the compound , have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, was found to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

The benzothiazole-phthalimide hybrids, including the compound , have also been explored for their antimicrobial activities . Compound 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species with MIC s values ranging from 16 to 32 µg/mL .

Anti-Inflammatory Agent

Benzothiazole derivatives, including the compound , have demonstrated anti-inflammatory activities . However, more research is needed to fully understand the mechanism of action and potential applications in this area.

Antioxidant Agent

Benzothiazole derivatives have also shown antioxidant activities . This suggests that the compound could potentially be used in the treatment of diseases where oxidative stress plays a key role.

Chemical Synthesis

The compound “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide” can be used in the synthesis of other benzothiazole derivatives . These derivatives can then be used in various fields of research, including medicinal chemistry and drug discovery.

Drug Repositioning

Given the wide range of pharmacological properties demonstrated by benzothiazole derivatives, the compound could potentially be used in drug repositioning . This involves finding new uses for existing drugs, which can be a cost-effective and efficient approach to drug discovery.

properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGPDYEFHVNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B2445873.png)

![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2445878.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)